molecular formula C15H10ClNO6 B6410839 2-(2-Chloro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid CAS No. 1261995-06-5

2-(2-Chloro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid

Cat. No.: B6410839
CAS No.: 1261995-06-5
M. Wt: 335.69 g/mol
InChI Key: KOMOUNSTFNRAFA-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid is an organic compound with a complex structure that includes chloro, methoxycarbonyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by chlorination and esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Conversion to carboxylic acids.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of pharmaceuticals due to its bioactive functional groups.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and chloro groups can undergo hydrolysis and substitution reactions, respectively. These interactions can modulate biological pathways and result in various effects depending on the context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxyphenylboronic acid
  • 4-Nitrophenylboronic acid
  • 4-Chlorophenylboronic acid

Uniqueness

2-(2-Chloro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

2-(2-chloro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO6/c1-23-15(20)8-2-5-13(16)12(6-8)11-7-9(17(21)22)3-4-10(11)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMOUNSTFNRAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691993
Record name 2'-Chloro-5'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-06-5
Record name 2'-Chloro-5'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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